molecular formula C11H18Cl2N2O3S B2442218 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride CAS No. 2413870-06-9

2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride

Cat. No.: B2442218
CAS No.: 2413870-06-9
M. Wt: 329.24
InChI Key: UDKRBVBKBDDSLG-UHFFFAOYSA-N
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Description

2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride is a synthetic compound with the molecular formula C11H16N2O3S2ClH It is known for its unique structure, which includes an amino acid backbone and a sulfinyl group

Properties

IUPAC Name

2-amino-3-[4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenyl]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S.2ClH/c1-17(2,16)13-9-5-3-8(4-6-9)7-10(12)11(14)15;;/h3-6,10H,7,12H2,1-2H3,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCLDBAFDLDEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=C(C=C1)CC(C(=O)O)N)(=O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfinic acid with dimethyl sulfate to form the sulfinyl intermediate. This intermediate is then reacted with 2-amino-3-bromopropanoic acid under basic conditions to yield the final product. The reaction conditions often involve temperatures ranging from 0°C to 50°C and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the amino acid backbone allows the compound to mimic natural substrates and interfere with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: Similar structure but with a quinoline moiety instead of a sulfinyl group.

    3-Amino-2-methylpropanoic acid: Similar amino acid backbone but lacks the sulfinyl group.

    2-Oxopropanoic acid: Contains a keto group instead of a sulfinyl group.

Uniqueness

2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-Amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄Cl₂N₄O₂S
  • Molecular Weight : 304.23 g/mol

Target Interactions

The biological activity of 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid is primarily attributed to its interaction with various biological targets:

  • Glutamate Receptors : Similar compounds have shown high affinity for glutamate receptors, suggesting that this compound may modulate neurotransmission in the central nervous system (CNS) by acting as an agonist or antagonist at these sites .
  • Antibacterial Activity : The compound has demonstrated potential antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.

Antimicrobial Effects

Research indicates that derivatives of amino acids, including this compound, exhibit significant antibacterial activity. For instance, studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through various biochemical pathways .

Neuropharmacological Effects

The structural similarity to known glutamate receptor modulators suggests that this compound may influence excitatory neurotransmission. This could have implications for treating neurological disorders characterized by dysregulated glutamate signaling, such as epilepsy and neurodegenerative diseases .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted on various amino acid derivatives found that compounds similar to 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid showed promising results in inhibiting bacterial growth in vitro. The minimal inhibitory concentrations (MICs) were determined for several strains, highlighting the potential therapeutic applications of these compounds in infectious diseases.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Neuropharmacological Studies : Experimental models investigating the effects on glutamate receptors revealed that certain derivatives exhibited high selectivity for NMDA receptors, which are crucial for synaptic plasticity and memory function. These findings suggest a potential role in cognitive enhancement or neuroprotection.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and bioavailability characteristics for this compound, suggesting that it could be developed into a viable therapeutic agent with appropriate modifications to enhance its pharmacological profile.

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